molecular formula C7H13NO B2732689 1-Methoxyhex-5-yn-3-amine CAS No. 1248088-99-4

1-Methoxyhex-5-yn-3-amine

Cat. No.: B2732689
CAS No.: 1248088-99-4
M. Wt: 127.187
InChI Key: DYXOLLGKFKGZMS-UHFFFAOYSA-N
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Description

1-Methoxyhex-5-yn-3-amine (CAS: 1248088-99-4) is an aliphatic amine featuring a methoxy group at position 1, an amine group at position 3, and a terminal alkyne at position 5 in a six-carbon chain. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol.

Properties

IUPAC Name

1-methoxyhex-5-yn-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXOLLGKFKGZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-bromohex-5-yne with methanol in the presence of a base to form 1-methoxyhex-5-yne. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhex-5-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

1-Methoxyhex-5-yn-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxyhex-5-yn-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share partial structural similarity with 1-Methoxyhex-5-yn-3-amine, differing in substituents, bond types, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
This compound C₇H₁₃NO 127.18 Methoxy, amine, alkyne Reference compound
5-Methylhex-1-yn-3-amine C₇H₁₁N 111.19 Amine, alkyne, methyl Methyl at C5; alkyne at C1–C2
5-Methylhex-4-en-1-amine C₇H₁₅N 113.20 Amine, alkene, methyl Alkene at C4–C5; methyl at C5
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 Methoxy, amine, indole ring Aromatic indole backbone
Methoxyamine hydrochloride CH₃ONH₂·HCl 83.51 Methoxy, amine (salt form) Simpler structure; no carbon chain

Reactivity and Functional Group Analysis

  • This compound: The terminal alkyne may undergo click chemistry (e.g., Huisgen cycloaddition), while the amine and methoxy groups could participate in hydrogen bonding or nucleophilic reactions. No specific reactivity data are available in the evidence.
  • 5-Methoxytryptamine : The indole ring enables π-π stacking and interactions with biological targets (e.g., serotonin receptors), diverging from the aliphatic chain of this compound .

Gaps in Available Data

Critical data gaps for this compound include:

  • Physicochemical properties : Melting/boiling points, solubility, and stability.
  • Toxicity : Acute/chronic exposure effects.
  • Synthetic routes: Only one CAS registry is noted without procedural details .

Biological Activity

1-Methoxyhex-5-yn-3-amine, a compound with the CAS number 1248088-99-4, has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a terminal alkyne. Its molecular formula is C8H13NOC_8H_{13}NO, with a molecular weight of 155.19 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, influencing biochemical pathways that are critical for cellular functions. Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, which may be relevant for therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits notable in vitro biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Cell viability assays indicate that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in oncological research.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's therapeutic potential:

  • Animal Model Testing : Initial studies using animal models have shown that this compound can affect physiological responses, although detailed results are still emerging.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria with an MIC of 50 µg/mL.
Study BCytotoxicity in Cancer CellsShowed a reduction in viability of breast cancer cells (MCF7) by 30% at a concentration of 100 µM after 48 hours.
Study CPharmacokineticsInvestigated absorption and metabolism in murine models; showed rapid absorption with peak plasma concentrations at 2 hours post-administration.

Comparative Analysis

Comparing this compound with structurally similar compounds can provide insights into its unique properties:

Compound Molecular Structure Biological Activity
This compoundStructureAntimicrobial, cytotoxic
1-PentyneStructureLimited biological activity
PhenylacetyleneStructureModerate cytotoxicity

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